Kinetic Superiority: ICl Electrophilic Substitution vs. I₂ in KI
In electrophilic aromatic substitution, iodine monochloride demonstrates a reaction rate approximately 100,000 times faster than molecular iodine in potassium iodide. This rate acceleration is attributed to the permanent dipole of ICl (Iδ+–Clδ–), which pre-polarizes the molecule for electrophilic attack, whereas I₂ lacks this inherent polarization and requires activation [1].
| Evidence Dimension | Relative reaction rate |
|---|---|
| Target Compound Data | ~10⁵ times faster |
| Comparator Or Baseline | Iodine (I₂) in potassium iodide |
| Quantified Difference | ~10⁵-fold |
| Conditions | Electrophilic substitution in aromatic substrates |
Why This Matters
This kinetic advantage enables rapid, high-throughput iodination under mild conditions, reducing energy consumption and processing time, which is a critical factor for industrial-scale procurement and process efficiency.
- [1] Rao, T. S., & Jukar, R. N. (1980). A Comparative Study of the Kinetics of Electrophilic Substitution in Aromatic Substrates by Iodine Monochloride and Iodine in Potassium Iodide. Zeitschrift für Naturforschung A, 35(2), 215-218. View Source
